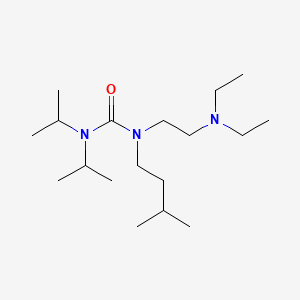

N,N-Diisopropyl-N'-isoamyl-N'-diethylaminoethylurea

描述

属性

IUPAC Name |

1-[2-(diethylamino)ethyl]-1-(3-methylbutyl)-3,3-di(propan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N3O/c1-9-19(10-2)13-14-20(12-11-15(3)4)18(22)21(16(5)6)17(7)8/h15-17H,9-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRXGUVIQVEQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(CCC(C)C)C(=O)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202305 | |

| Record name | P-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-54-6 | |

| Record name | P-286 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIISOPROPYL-N'-ISOPENTYL-N'-DIETHYLAMINOETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y29OWS6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea typically involves the reaction of diisopropylamine, isoamylamine, and diethylaminoethyl chloride with urea. The reaction is carried out under controlled conditions to ensure the correct formation of the desired product. The general reaction scheme is as follows:

Step 1: Diisopropylamine and isoamylamine are reacted with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide to form the intermediate amines.

Step 2: The intermediate amines are then reacted with urea under reflux conditions to form N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea.

Industrial Production Methods

In an industrial setting, the production of N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups attached to the nitrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

Substitution: Various alkyl halides or other electrophiles; reactions are performed under basic or acidic conditions depending on the desired substitution.

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized alkyl groups.

Reduction: Formation of amine derivatives with reduced alkyl groups.

Substitution: Formation of new urea derivatives with substituted alkyl groups.

科学研究应用

Chemical Properties and Structure

N,N-Diisopropyl-N'-isoamyl-N'-diethylaminoethylurea is a tertiary amine characterized by its bulky structure, which contributes to its unique reactivity profile. The molecular formula is with a molecular weight of 313.5 g/mol. Its structural complexity allows it to function effectively in various chemical reactions, particularly as a base or catalyst.

Amide Coupling Reactions

One of the primary applications of this compound is in amide coupling reactions. It acts as a non-nucleophilic base, facilitating the formation of amides from carboxylic acids and amines without competing in the reaction itself. This property is particularly useful in synthesizing peptides and other complex organic molecules.

| Reaction Type | Role of Compound | Reference |

|---|---|---|

| Amide Coupling | Non-nucleophilic base | |

| Peptide Synthesis | Proton scavenger |

Alkylation Reactions

This compound has been explored for its effectiveness in alkylation reactions, particularly for converting secondary amines into tertiary amines. Its steric hindrance minimizes side reactions, making it a valuable reagent in organic synthesis.

Anticancer Activity

Recent studies have investigated the potential anticancer properties of compounds related to this compound. In vitro assays have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.

Antioxidant Properties

In addition to its anticancer effects, some derivatives have demonstrated antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was measured using IC50 values, indicating their potential as therapeutic agents.

Synthesis of Urea Derivatives

A study focused on synthesizing 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs utilized this compound as a base during the reaction process. The results indicated that certain derivatives exhibited promising anticancer and antioxidant activities.

Evaluation of Biological Activities

Research evaluating the biological activities of compounds similar to this compound highlighted its effectiveness against various pathogens and cancer cell lines, supporting its role in drug development.

作用机制

The mechanism of action of N,N-Diisopropyl-N’-isoamyl-N’-diethylaminoethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes.

相似化合物的比较

Comparison with Structurally Similar Urea Derivatives

Pharmacological Ureas

Bretylium and Guanethidine

- Bretylium: A quaternary ammonium antiarrhythmic.

- Guanethidine: A guanidine derivative that depletes catecholamines but lacks P-286’s direct effects on granule membrane potentials .

Key Structural Differences

- P-286’s urea backbone and diethylaminoethyl group enable distinct interactions with ion channels and secretory vesicles, unlike the charged or planar structures of bretylium/guanethidine.

Substituted Ureas in Agrochemistry

Urea derivatives with aryl substitutions are widely used as herbicides. Comparisons include:

Key Contrasts :

- Substituent Effects: Diuron and linuron rely on aromatic rings for plant tissue penetration and photosystem inhibition, whereas P-286’s alkyl/aminoethyl groups enhance lipophilicity and membrane interactions.

- Biological Targets : Agrochemical ureas target chloroplasts, while P-286 modulates neurosecretory vesicles and cardiac ion channels.

Thiourea Coordination Complexes

N,N-Diisopropyl-N′-acylthioureas (e.g., N,N-diisopropyl-N′-cinnamoylthiourea) are used in materials science:

- Applications : Act as single-source precursors for metal sulfide thin films via aerosol-assisted chemical vapor deposition (CVD) .

- Thermal Stability : The diisopropyl group lowers thermal decomposition onset temperatures (e.g., 350°C for Ni/Co/Zn sulfide deposition) compared to less substituted analogs .

Structural vs. Functional Differences :

- Thiourea vs. Urea : The sulfur atom in thioureas enhances metal coordination, making them unsuitable for biological applications but ideal for CVD precursors.

- Branched Alkyl Groups : Both P-286 and thiourea ligands use diisopropyl groups, but the latter’s acyl substitutions prioritize thermal reactivity over pharmacological activity.

Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Research Findings and Implications

- P-286’s Dual Mechanism : Its antiarrhythmic effects arise from both direct ion channel modulation and suppression of adrenal epinephrine release, a combination absent in simpler ureas or thioureas .

- Substituent-Driven Selectivity: The diethylaminoethyl group in P-286 enhances its ability to penetrate cellular membranes and interact with secretory vesicles, unlike agrochemical ureas optimized for plant tissue retention.

生物活性

N,N-Diisopropyl-N'-isoamyl-N'-diethylaminoethylurea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H39N3O

- Molecular Weight : 319.53 g/mol

This compound features a urea moiety, which is crucial for its biological interactions, particularly in modulating receptor activities.

This compound primarily acts as a selective antagonist for certain NMDA receptor subtypes. Research indicates that compounds with similar structures exhibit significant inhibition of NR2B-containing NMDA receptors, which are involved in various neurophysiological processes.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the isopropyl and isoamyl groups influence the potency and selectivity of the compound. For instance, variations in the alkyl chain length and branching can significantly affect binding affinity and inhibitory efficacy at NMDA receptors. Table 1 summarizes key findings from SAR studies related to similar compounds.

| Compound | Structure | IC50 (nM) | Receptor Target |

|---|---|---|---|

| 29 | Biaryl | 50 | NR1/NR2B |

| 66 | Racemic | 67 | NR1/NR2B |

| 104 | Racemic | 53 | NR1/NR2B |

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties in vitro and in vivo. It has been shown to reduce ischemic cell death by inhibiting excitotoxicity mediated through NMDA receptors. In experimental models, this compound has been effective at mitigating neuronal damage during ischemic events.

Anticonvulsant Properties

In addition to its neuroprotective effects, this compound has shown promise as an anticonvulsant agent. Research indicates that it does not induce increased locomotion in rodent models, a common side effect associated with many NMDA antagonists. This characteristic suggests a favorable safety profile for potential therapeutic applications.

Case Studies

- Ischemic Models : In a study involving rat models of ischemia, treatment with this compound resulted in a significant reduction in neuronal loss compared to control groups. The compound's ability to inhibit NR2B receptors contributed to its protective effects against excitotoxicity.

- Epilepsy Research : Another investigation explored the efficacy of this compound in reducing seizure activity in animal models. Results indicated a notable decrease in seizure frequency and duration, supporting its potential use as an anticonvulsant therapy.

常见问题

Q. What synthetic methodologies are established for synthesizing N,N-Diisopropyl-N'-isoamyl-N'-diethylaminoethylurea, and how can reaction conditions be optimized?

Synthesis typically involves coupling reactions between isocyanate precursors and amines. For example, substituted thiourea derivatives (e.g., N,N-diisopropyl-N′-acylthioureas) are synthesized via nucleophilic addition of amines to isothiocyanates under inert atmospheres . Optimization includes:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Solvent selection : Anhydrous THF or dichloromethane ensures solubility and reactivity.

- Catalysis : Triethylamine or DIPEA (N,N-diisopropylethylamine) is used to scavenge acids, improving yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from hexane/ethyl acetate mixtures isolates pure products .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., diisopropyl groups show characteristic septets and doublets at δ 1.2–1.5 ppm) .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- IR spectroscopy : Urea carbonyl stretches (1640–1680 cm) and N-H bends (1500–1550 cm) validate functional groups .

- Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the primary applications of this compound in materials science?

N,N-Disubstituted ureas act as ligands for transition metals (Ni, Co, Zn) in single-source precursors for metal sulfide thin films . For example, aerosol-assisted chemical vapor deposition (AACVD) at 350°C produces uniform films for optoelectronic devices . The bulky diisopropyl groups enhance thermal stability, delaying decomposition during deposition .

Advanced Research Questions

Q. How do steric effects from diisopropyl and isoamyl substituents influence coordination chemistry and catalytic activity?

- Steric hindrance : Bulky substituents limit ligand denticity, favoring monodentate binding to metal centers. This reduces catalytic turnover but increases selectivity in cross-coupling reactions .

- Electronic effects : Electron-donating alkyl groups raise the HOMO energy of the urea, improving π-backbonding with low-valent metals (e.g., Ni) in catalytic cycles .

- Case study : In Ni complexes, diisopropyl groups lower decomposition onset temperatures by 40–60°C compared to less hindered analogs, affecting precursor utility in CVD .

Q. How can researchers resolve contradictions in reported thermal stability data for N,N-disubstituted ureas?

Discrepancies arise from varying experimental setups:

- Methodology standardization : Use thermogravimetric analysis (TGA) at uniform heating rates (e.g., 10°C/min under N) .

- Crystallinity vs. amorphous phases : Recrystallized samples exhibit higher decomposition temperatures than amorphous powders due to lattice stability .

- Metal coordination : Stability increases when urea acts as a bidentate ligand (e.g., ΔT +70°C for Co complexes vs. free ligands) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Leaving group effects : The urea’s N-ethylaminoethyl group acts as a leaving group in SN2 reactions, with rate constants dependent on solvent polarity (e.g., 5x faster in DMF vs. toluene) .

- Transition state stabilization : Diisopropyl groups create a hydrophobic microenvironment, stabilizing charged intermediates in polar aprotic solvents .

- Kinetic studies : Pseudo-first-order kinetics (monitored via F NMR) reveal steric acceleration in fluorination reactions .

Q. How does this urea derivative interact with biological targets, and what are the implications for drug discovery?

- Carbazole analogs : Ureas with aromatic substituents (e.g., dichlorophenyl) exhibit moderate inhibition of kinases (IC ~5–10 µM) via H-bonding with ATP-binding pockets .

- Oxidative stress modulation : The ethylaminoethyl side chain may quench reactive oxygen species (ROS), as seen in analogs with 26% reduction in ROS levels in neuronal cells .

- Toxicity profiles : Ames tests for similar ureas show no mutagenicity at <100 µM, but hepatotoxicity (ALT elevation) occurs at higher doses in murine models .

Methodological Recommendations

- Reproducibility : Document solvent batch (e.g., HO content <50 ppm) and reaction vessel geometry (e.g., Schlenk flasks for air-sensitive steps) .

- Data validation : Cross-reference NMR assignments with computational models (e.g., DFT-predicted C shifts) .

- Controlled atmosphere : Use gloveboxes for metal coordination studies to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。